5-Bromo-6-cyclopropylpyrimidin-4-OL
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Overview
Description
5-Bromo-6-cyclopropylpyrimidin-4-OL is a heterocyclic compound featuring a bromine atom at the 5th position, a cyclopropyl group at the 6th position, and a hydroxyl group at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-cyclopropylpyrimidin-4-OL typically involves the following steps:
Cyclopropylation: Starting with a pyrimidine derivative, a cyclopropyl group is introduced at the 6th position using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Bromination: The compound is then brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Hydroxylation: Finally, the hydroxyl group is introduced at the 4th position through a hydroxylation reaction using reagents like sodium hydroxide or hydrogen peroxide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, forming a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Bromo-6-cyclopropylpyrimidin-4-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 5-Bromo-6-cyclopropylpyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
5-Bromo-6-methylpyrimidin-4-OL: Similar structure but with a methyl group instead of a cyclopropyl group.
5-Chloro-6-cyclopropylpyrimidin-4-OL: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 5-Bromo-6-cyclopropylpyrimidin-4-OL is unique due to the presence of both a bromine atom and a cyclopropyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
5-bromo-4-cyclopropyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-6(4-1-2-4)9-3-10-7(5)11/h3-4H,1-2H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYANJNYEUFPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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